molecular formula C11H19NO2 B016036 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol CAS No. 244641-21-2

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

Cat. No. B016036
M. Wt: 197.27 g/mol
InChI Key: UYLNEXRLQPVSOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole and pyrrolidine derivatives involves innovative methods, such as one-pot syntheses and reactions under specific conditions. For example, a one-pot two-step protocol has been developed for synthesizing 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating a general method yielding a diverse range of 2-acetyl-1H-pyrroles in good to high yields (Kanova et al., 2021). Additionally, the formation of novel 1,2,3,4-tetrasubstituted 3-pyrrolines via cyclization of γ-halo-β-ketoesters with aromatic amines and aldehydes in methanol has been reported, showing the versatility in pyrrolidine synthesis (Cekavicus et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives reveals centrosymmetric arrangements and specific bonding interactions. For instance, a study on tetrabutyl-tetramethyl-bis(3-nitrophenyl)porphyrinogen methanol disolvate highlights the pyrrole rings' arrangement and the inclusion of methanol molecules in the tetrapyrole cavity through hydrogen bonding and O—H⋯π interactions (Boyd et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving pyrrole and pyrrolidine derivatives demonstrate a range of functionalities and reactivities. For example, the photoinduced addition of methanol to certain pyrrolidine derivatives has been explored, leading to novel compounds with potential for further transformation (Drew et al., 1999).

Physical Properties Analysis

While specific physical properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol are not directly reported, related studies on pyrrolidine derivatives provide insights into their characteristics. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives have attracted attention due to their presence in nature and valuable biological activities, indicating the importance of understanding their physical properties (Nguyen & Dai, 2023).

Chemical Properties Analysis

The chemical properties of pyrrole and pyrrolidine derivatives are diverse, reflecting their wide range of applications. Studies on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings provide detailed insights into their chemical behavior, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Scientific Research Applications

Synthesis and Chemical Transformations

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol is a compound of interest in various synthetic and chemical transformation studies due to its potential applications in pharmacology and materials science. While the specific compound mentioned is not directly highlighted in available literature, research around structurally related compounds provides insights into the types of applications that can be pursued.

  • One-Pot Synthesis Protocols: A study describes a one-pot synthesis protocol for the generation of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, indicating a broader interest in acetyl-substituted pyrroles for pharmaceutical applications (Kanova et al., 2021).
  • Bio-Oil Upgrading: Research on the upgrading of bio-oil from fast pyrolysis of biomass demonstrates the conversion of renewable energy sources into more valuable chemical products. Methanol, as a hydrogenation liquid donor, plays a significant role in these transformations, hinting at the potential for acetyl-pyrrolines in energy conversion processes (Xu et al., 2015).

Photodynamic and Photochemical Studies

The photochemical properties of pyrrole compounds, including those similar to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, have been a subject of interest, particularly in the development of photodynamic therapy agents and understanding the mechanisms of light-induced organic transformations.

  • Photochemical Behavior: An examination of the photochemistry of pyrroles suggests the potential utility of acetyl-substituted pyrrolines in photodynamic therapy, as their photooxygenation reactions can be leveraged for therapeutic effects (Lightner, 1974).

Future Directions

The future directions of “1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol” could involve its continued use in proteomics research . Its role as a spin-label analog suggests potential applications in studying protein conformation and dynamics .

properties

IUPAC Name

1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLNEXRLQPVSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398911
Record name 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

CAS RN

244641-21-2
Record name 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Reactant of Route 2
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Reactant of Route 3
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

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